molecular formula C14H13Cl B077098 1-Benzyl-4-(chloromethyl)benzene CAS No. 14297-39-3

1-Benzyl-4-(chloromethyl)benzene

Cat. No. B077098
CAS RN: 14297-39-3
M. Wt: 216.7 g/mol
InChI Key: VYNOLHAQTWUNLJ-UHFFFAOYSA-N
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Patent
US05516777

Procedure details

4-benzylbenzyl alcohol (181.47 g) was dissolved into chloroform (100 ml), and thionyl chloride (66.8 ml) was added with stirring at a 0° C. After stirring at 0° C. for 4 hours, reaction mixture was concentrated under reduced pressure to give the title compound (198.34 g). This product was used in the subsequent procedure without purification.
Quantity
181.47 g
Type
reactant
Reaction Step One
Quantity
66.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[CH:15]=[CH:14][C:11]([CH2:12]O)=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:18])=O>C(Cl)(Cl)Cl>[CH2:1]([C:8]1[CH:15]=[CH:14][C:11]([CH2:12][Cl:18])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
181.47 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=CC=C(CO)C=C1
Name
Quantity
66.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at a 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After stirring at 0° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=CC=C(CCl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 198.34 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.